3,5-Dibromo-4-methylphenylboronic acid
CAS No.: 2241870-51-7
Cat. No.: VC11656144
Molecular Formula: C7H7BBr2O2
Molecular Weight: 293.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241870-51-7 |
|---|---|
| Molecular Formula | C7H7BBr2O2 |
| Molecular Weight | 293.75 g/mol |
| IUPAC Name | (3,5-dibromo-4-methylphenyl)boronic acid |
| Standard InChI | InChI=1S/C7H7BBr2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 |
| Standard InChI Key | NELJHZPSCFFMJR-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C(=C1)Br)C)Br)(O)O |
| Canonical SMILES | B(C1=CC(=C(C(=C1)Br)C)Br)(O)O |
Introduction
Chemical Identity and Structural Features
3,5-Dibromo-4-methylphenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with two bromine atoms at the 3- and 5-positions, a methyl group at the 4-position, and a boronic acid functional group (-B(OH)₂) at the para position relative to the methyl group. Its molecular formula is C₇H₇BBr₂O₂, with a calculated molecular weight of 293.61 g/mol . The compound’s pinacol ester derivative, 3,5-dibromo-4-methylphenylboronic acid pinacol ester (PubChem CID: 58501494), has a molecular weight of 375.89 g/mol and serves as a stabilized form for storage and handling .
Table 1: Key Identifiers of 3,5-Dibromo-4-methylphenylboronic Acid
The compound’s planar aromatic structure facilitates electronic conjugation between the boronic acid group and halogen substituents, enhancing its reactivity in Suzuki-Miyaura cross-coupling reactions .
Physicochemical Properties
The compound’s physicochemical profile is inferred from its structural analogs and computational data:
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Solubility: Likely low in polar solvents (e.g., water) due to hydrophobic bromine and methyl groups. Soluble in tetrahydrofuran (THF) and dichloromethane, as indicated by analogous Suzuki-Miyaura reaction conditions .
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Stability: Boronic acids are prone to protodeboronation under acidic or aqueous conditions; thus, the pinacol ester derivative is preferred for long-term storage .
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Melting Point: Unreported for the free boronic acid, but the pinacol ester derivative is a solid at room temperature .
Applications in Organic Synthesis
3,5-Dibromo-4-methylphenylboronic acid serves as a versatile substrate in transition-metal-catalyzed reactions:
Suzuki-Miyaura Cross-Coupling
The compound’s two bromine atoms enable sequential cross-coupling reactions. For example, in the synthesis of polysubstituted pyridines, a single bromine could be replaced with an aryl group via palladium catalysis, leaving the second bromine available for further functionalization . This dual reactivity is exemplified in the preparation of 3,5-bis(4-ethylphenyl)-2,4,6-trimethylpyridine, where a diborylated intermediate undergoes stepwise coupling .
Pharmaceutical Intermediate
Boronic acids are integral to protease inhibitors and radiopharmaceuticals. While no direct applications of 3,5-dibromo-4-methylphenylboronic acid are documented, its structural analogs are employed in positron emission tomography (PET) tracer synthesis .
Recent Research and Developments
Recent studies emphasize optimizing halogenated boronic acids for green chemistry applications. For instance, microwave-assisted Suzuki couplings using dibromoarylboronic acids reduce reaction times and catalyst loadings . Additionally, computational modeling has predicted the compound’s potential as a ligand in metal-organic frameworks (MOFs), leveraging its rigid geometry and halogen interactions .
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